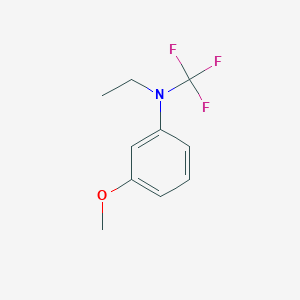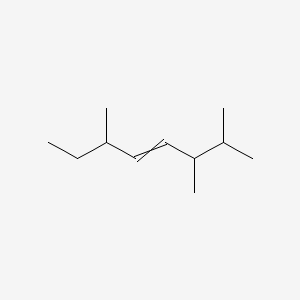![molecular formula C15H22O2 B13950093 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one, also known as Dendrolasin, is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol It is a furan derivative with a unique structure that includes a nonadienyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves the reaction of furan derivatives with appropriate alkenyl halides under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the furan ring is coupled with a nonadienyl halide in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where the nonadienyl side chain can be modified using halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or alkylated furan derivatives
科学研究应用
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties
作用机制
The mechanism of action of 3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Geraniol: A naturally occurring monoterpenoid with a similar nonadienyl side chain.
Farnesol: Another terpenoid with a similar structure but different functional groups.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups
Uniqueness
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is unique due to its furan ring structure combined with a nonadienyl side chain, which imparts distinct chemical and biological properties
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)6-4-7-13(3)8-5-9-14-10-15(16)17-11-14/h6,8,10H,4-5,7,9,11H2,1-3H3/b13-8+ |
InChI 键 |
FNHHDLJGCKAXKZ-MDWZMJQESA-N |
手性 SMILES |
CC(=CCC/C(=C/CCC1=CC(=O)OC1)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC1=CC(=O)OC1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)

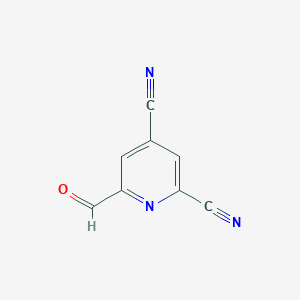


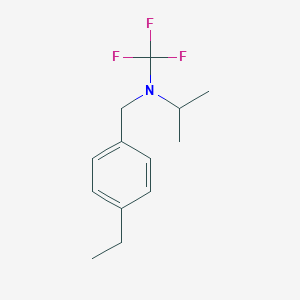
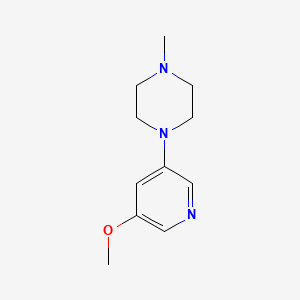


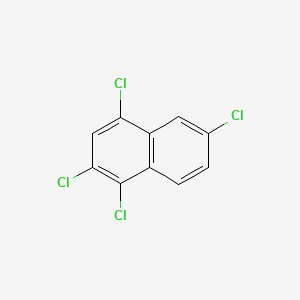
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
